N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide
Description
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is a benzothiazole derivative characterized by a 2,3-dihydro-1,3-benzothiazole core substituted with a 6-ethoxy group and a 3-methyl group. The propanamide side chain at position 2 features a phenylsulfanyl substituent at the third carbon.
Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-3-23-14-9-10-16-17(13-14)25-19(21(16)2)20-18(22)11-12-24-15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDSFFFKGTXMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)CCSC3=CC=CC=C3)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with ethyl acetoacetate under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the ethoxy and methyl groups.
The final step involves the reaction of the benzothiazole intermediate with 3-phenylsulfanylpropanoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy and phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The phenylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules (Table 1), followed by a discussion of key findings.
Table 1. Structural and Physicochemical Comparison of Benzothiazole Derivatives
Key Findings:
Substituent Effects on Reactivity and Solubility The 6-ethoxy group in the target compound and analog provides moderate electron-donating effects, enhancing solubility compared to non-polar groups like trifluoromethyl . However, ethoxy may confer susceptibility to metabolic O-dealkylation. Trifluoromethyl () is strongly electron-withdrawing, improving metabolic stability and binding to hydrophobic enzyme pockets but reducing solubility .
Chlorophenyl () and trifluoromethyl () substituents increase electrophilicity, favoring covalent interactions or π-stacking in biological targets . Sulfamoyl groups () enhance solubility via hydrogen bonding but may limit cell permeability .
Biological Implications
- The target compound’s combination of ethoxy and phenylsulfanyl groups may optimize a balance between solubility and permeability, making it a candidate for oral bioavailability.
- ’s trifluoromethyl analog likely exhibits prolonged half-life due to resistance to oxidative metabolism, a common feature in CNS-targeting drugs .
Biological Activity
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(phenylsulfanyl)propanamide is a compound of interest due to its potential biological activities. It belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate benzothiazole precursors with phenylsulfanyl groups. The compound's structure can be characterized by its molecular formula and a molecular weight of 298.38 g/mol. The presence of the benzothiazole moiety is crucial for its biological activity.
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. In vitro studies indicate that compounds similar to this compound exhibit antibacterial and antifungal effects. For instance, a related study demonstrated that benzothiazole derivatives possess minimal inhibitory concentrations (MIC) ranging from 50 μg/mL against various bacterial strains .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Compound A | 50 | E. coli |
| Compound B | 25 | S. aureus |
| Compound C | 10 | C. albicans |
Anticancer Activity
Research has shown that benzothiazole derivatives can inhibit the proliferation of cancer cell lines. For example, compounds derived from benzothiazoles were evaluated against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), showing promising results with IC50 values in the micromolar range .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 15 |
| SK-Hep-1 | 20 |
| NUGC-3 | 18 |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant activities that protect against oxidative stress.
Case Studies
Several studies have explored the efficacy of benzothiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study published in 2022 evaluated a series of benzothiazole compounds against common pathogens and found significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another research effort focused on the cytotoxic effects of benzothiazole derivatives on melanoma and leukemia cell lines, reporting IC50 values that indicate strong potential for development as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
